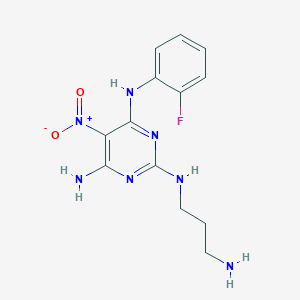
N~2~-(3-aminopropyl)-N~4~-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that combines an aminopropyl group, a fluorophenyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amidines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the Aminopropyl Group: The aminopropyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-2-(2-fluorophenyl)acetamide
- N-(3-aminopropyl)-N-(2-fluorophenyl)propanamide
- N-(3-aminopropyl)-N-(2-fluorophenyl)-2,2-dimethylpropanamide
Uniqueness
N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16FN7O2 |
|---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-N-(3-aminopropyl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H16FN7O2/c14-8-4-1-2-5-9(8)18-12-10(21(22)23)11(16)19-13(20-12)17-7-3-6-15/h1-2,4-5H,3,6-7,15H2,(H4,16,17,18,19,20) |
InChI Key |
ZPFHWVNTNCRTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


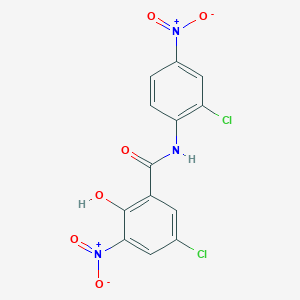
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12475683.png)

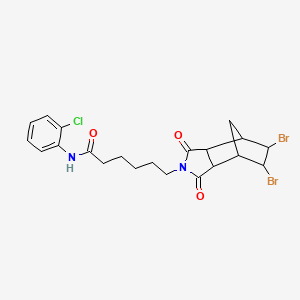
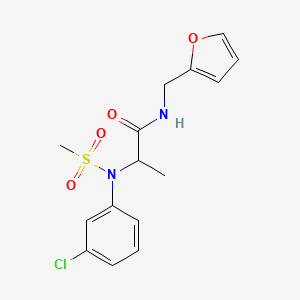
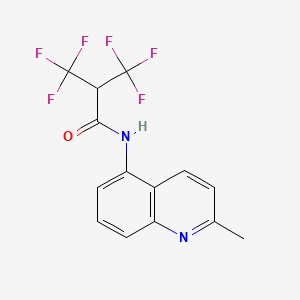
![2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12475700.png)
![(4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B12475711.png)
![N-(2,4-dimethoxyphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12475715.png)

![2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B12475724.png)
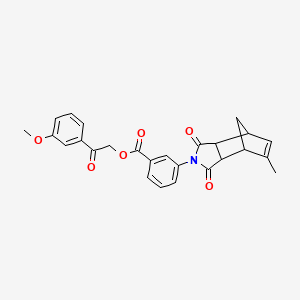
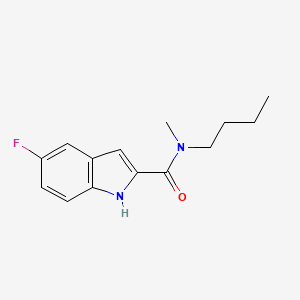
![2-(4-chloro-2-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12475750.png)
